molecular formula C8H18O2Si B14635503 Methyl 3-[ethyl(dimethyl)silyl]propanoate CAS No. 52198-02-4

Methyl 3-[ethyl(dimethyl)silyl]propanoate

Cat. No.: B14635503
CAS No.: 52198-02-4
M. Wt: 174.31 g/mol
InChI Key: MXNUSWGVSNYDFR-UHFFFAOYSA-N
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Description

Methyl 3-[ethyl(dimethyl)silyl]propanoate is an organic compound belonging to the ester family Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[ethyl(dimethyl)silyl]propanoate typically involves the esterification of 3-[ethyl(dimethyl)silyl]propanoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[ethyl(dimethyl)silyl]propanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base, yielding 3-[ethyl(dimethyl)silyl]propanoic acid and methanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The silicon atom can participate in substitution reactions, where the ethyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Organometallic reagents (e.g., Grignard reagents) under anhydrous conditions.

Major Products Formed

    Hydrolysis: 3-[ethyl(dimethyl)silyl]propanoic acid and methanol.

    Reduction: 3-[ethyl(dimethyl)silyl]propanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 3-[ethyl(dimethyl)silyl]propanoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex silicon-containing compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential use in developing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 3-[ethyl(dimethyl)silyl]propanoate involves its interaction with various molecular targets. The silicon atom can form stable bonds with other elements, allowing the compound to participate in a range of chemical reactions. The ester group can undergo hydrolysis, releasing the active 3-[ethyl(dimethyl)silyl]propanoic acid, which can then interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(dimethylamino)propanoate
  • Ethyl propanoate
  • Methyl acetate

Uniqueness

Methyl 3-[ethyl(dimethyl)silyl]propanoate is unique due to the presence of the silicon atom, which imparts distinct chemical properties compared to other esters. The silicon atom enhances the compound’s stability and reactivity, making it valuable in various applications.

Properties

CAS No.

52198-02-4

Molecular Formula

C8H18O2Si

Molecular Weight

174.31 g/mol

IUPAC Name

methyl 3-[ethyl(dimethyl)silyl]propanoate

InChI

InChI=1S/C8H18O2Si/c1-5-11(3,4)7-6-8(9)10-2/h5-7H2,1-4H3

InChI Key

MXNUSWGVSNYDFR-UHFFFAOYSA-N

Canonical SMILES

CC[Si](C)(C)CCC(=O)OC

Origin of Product

United States

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